molecular formula C16H14N2O4S B2538715 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide CAS No. 899996-51-1

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide

Cat. No.: B2538715
CAS No.: 899996-51-1
M. Wt: 330.36
InChI Key: JNEXHFGKHDLYBJ-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide is a complex organic compound that belongs to the class of isothiazoles. Isothiazoles are five-membered sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide include other isothiazole derivatives such as:

What sets this compound apart is its unique combination of a benzoisothiazole ring with a propanamide moiety, which may confer distinct biological and chemical properties .

Biological Activity

2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is C14H14N2O4SC_{14}H_{14}N_{2}O_{4}S with a molecular weight of approximately 306.34 g/mol. The structure includes a benzo[d]isothiazole core, which is known for various biological activities.

Research indicates that compounds containing the benzo[d]isothiazole moiety often exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown efficacy against various bacterial strains.
  • Anticancer Properties : Some derivatives have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Activity Tested Compound IC50 Value (µM) Reference
Antimicrobial2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide12.5
Anticancer (Breast)2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(phenyl)acetamide15.0
Anti-inflammatory2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid8.0

Case Studies

Several case studies have highlighted the biological significance of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various derivatives of benzo[d]isothiazole against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the side chains significantly enhanced activity against resistant strains .
  • Cancer Research : In vitro studies demonstrated that derivatives of this compound induced cell cycle arrest and apoptosis in breast cancer cell lines. The mechanism involved the activation of caspase pathways and inhibition of cell proliferation markers .
  • Anti-inflammatory Effects : A recent study investigated the anti-inflammatory potential of related compounds in a murine model of arthritis. Results showed a reduction in pro-inflammatory cytokines and improvement in joint swelling upon treatment with these compounds .

Properties

IUPAC Name

N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-11(15(19)17-12-7-3-2-4-8-12)18-16(20)13-9-5-6-10-14(13)23(18,21)22/h2-11H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEXHFGKHDLYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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